molecular formula C4H9NOSi B072756 (Trimethylsilyl)isocyanate CAS No. 1118-02-1

(Trimethylsilyl)isocyanate

Cat. No. B072756
CAS RN: 1118-02-1
M. Wt: 115.21 g/mol
InChI Key: NIZHERJWXFHGGU-UHFFFAOYSA-N
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Description

(Trimethylsilyl)isocyanate is a compound used in various chemical reactions and synthesis processes. It plays a role in the Curtius Degradation, which provides a facile method for yielding isocyanates from acid chlorides or anhydrides under "single-pot" conditions (Washbume & Peterson, 1972).

Synthesis Analysis

The synthesis of (Trimethylsilyl)isocyanate involves several chemical reactions. For instance, trimethylsilyl cyanide reacts with isocyanates to give cycloadducts in high yield, indicating its reactivity and usefulness in synthesizing complex organic compounds (Inaba & Ojima, 1979).

Molecular Structure Analysis

The molecular structure of (Trimethylsilyl)isocyanate and its derivatives can vary based on the reactions they undergo. For instance, diphenyltrimethylsilylphosphine reacts with phenyl isocyanate, leading to cyclic dimer and trimer formations, indicating complex molecular structures arising from these reactions (Itoh, Fukui, & Ishii, 1969).

Chemical Reactions and Properties

(Trimethylsilyl)isocyanate is involved in various chemical reactions, such as the tandem insertion with alkenes, alkynes, ketones, or isocyanates into zirconacyclo-pentanes or -pentenes, yielding cyclopentylamines with diverse substituents (Probert, Whitby, & Coote, 1995).

Physical Properties Analysis

The physical properties of (Trimethylsilyl)isocyanate derivatives, such as trimethylsilylisothiocyanate, are crucial in their application in peptide and protein analysis. These derivatives demonstrate high coupling efficiency and minimal side reactions in cyclic degradations of peptides and proteins (Hawke, Lahm, Shively, & Todd, 1987).

Chemical Properties Analysis

The chemical properties of (Trimethylsilyl)isocyanate enable its use in generating alkyl isocyanates from alcohols, thiols, and trimethylsilyl ethers, demonstrating its high selectivity and effectiveness in various chemical transformations (Akhlaghinia, 2005).

Scientific Research Applications

  • Synthesis of Primary Amines : It's used in the Curtius rearrangement of acyl azides to produce primary amines. This process involves trapping isocyanates with 2-trimethylsilylethanol, followed by cleavage to liberate the primary amines (Capson & Poulter, 1984).

  • Curtius Degradation : A modification of Curtius Degradation using (Trimethylsilyl)isocyanate facilitates efficient isocyanate synthesis from acid chlorides or anhydrides (Washbume & Peterson, 1972).

  • Reactions with Trimethylsilyl Cyanide : It reacts with trimethylsilyl cyanide to yield cycloadducts and with carbodiimides to produce N-trimethylsilyl-1-cyanoformamides (Inaba & Ojima, 1979).

  • Addition Reactions with Organosilylamines : It's used in addition reactions with (trimethylsilyl)amines or heptamethyldisilazane, leading to the formation of various adducts. Pyrolysis of these adducts yields different compounds, showing its versatility (Itoh, Kato, & Ishii, 1970).

  • Synthesis of 15N-Hydroxyurea : It is used in the efficient, one-pot synthesis of 15N-hydroxyurea, a valuable pharmacological tool (Yasaki, Xu, & King, 2000).

  • Gas Chromatographic Derivatization : In chromatography, it's used for the derivatization of several carbamates and urethanes, aiding in the formation of unexpected products and providing an additional dimension of selective detection (Vandenheuvel, Gruber, & Walker, 1973).

  • Catalyst-Free Amidation : It is involved in the catalyst-free amidation of N-trimethylsilyl ketene imines with isocyanates (Qin, Long, Panunzio, & Bongini, 2012).

Safety And Hazards

Trimethylsilyl isocyanate is a hazardous substance. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

A novel phosgene-free approach towards isocyanates using aminosilanes and carbon dioxide has been reported. The four-step overall synthesis of isocyanates includes a pressure-supported CO2 insertion into the Si−N bonds to form O-silylcarbamates and their transformation into isocyanates by thermal treatment .

properties

IUPAC Name

isocyanato(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOSi/c1-7(2,3)5-4-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZHERJWXFHGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061504
Record name Trimethylsilyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocyanatotrimethylsilane

CAS RN

1118-02-1
Record name Trimethylsilyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, isocyanatotrimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, isocyanatotrimethyl-
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Record name Trimethylsilyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl isocyanate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Trimethylsilyl)isocyanate
Reactant of Route 2
(Trimethylsilyl)isocyanate
Reactant of Route 3
(Trimethylsilyl)isocyanate
Reactant of Route 4
(Trimethylsilyl)isocyanate

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